

# A Comparative In Vitro Efficacy Analysis of Infliximab Biosimilars

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Infliximab |           |
| Cat. No.:            | B1170848   | Get Quote |

In the landscape of biologic therapeutics, the advent of biosimilars has introduced a critical need for rigorous comparative studies to ensure their efficacy and safety are equivalent to the originator products. This guide provides a detailed in vitro comparison of **Infliximab** biosimilars, focusing on their core mechanisms of action. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the functional similarity between these therapeutic proteins.

**Infliximab**, a chimeric monoclonal antibody, exerts its therapeutic effect by neutralizing tumor necrosis factor-alpha (TNF- $\alpha$ ), a key cytokine implicated in various inflammatory diseases.[1] The efficacy of **Infliximab** and its biosimilars is not only dependent on their ability to bind and neutralize TNF- $\alpha$  but also on their capacity to induce Fc-mediated effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[1]

### **TNF-α Neutralization**

The primary mechanism of action for **Infliximab** is the neutralization of both soluble and transmembrane TNF- $\alpha$ . This prevents TNF- $\alpha$  from binding to its receptors (TNFR1 and TNFR2) and initiating a pro-inflammatory signaling cascade.[2] The in vitro neutralizing capacity of **Infliximab** biosimilars is a critical quality attribute assessed to demonstrate biosimilarity.

One common method to evaluate TNF- $\alpha$  neutralization is through a reporter gene assay.[3] In this assay, a cell line, such as HeLa 8D8, is engineered to express a reporter gene (e.g., Green Fluorescent Protein - GFP) under the control of an NF- $\kappa$ B response element.[3] Since TNF- $\alpha$ 







signaling activates the NF- $\kappa$ B pathway, the amount of GFP expression is proportional to TNF- $\alpha$  activity. The ability of **Infliximab** or its biosimilars to inhibit this GFP expression upon TNF- $\alpha$  stimulation is a measure of their neutralizing potency.





Click to download full resolution via product page

Caption: TNF- $\alpha$  signaling pathway and the neutralizing action of **Infliximab**.



# Experimental Protocol: TNF-α Neutralization Assay

A representative experimental protocol for assessing TNF- $\alpha$  neutralization is as follows:

- Cell Culture: HeLa 8D8 cells, which contain an NF-κB-driven GFP reporter construct, are cultured in appropriate media and conditions.[3]
- Assay Setup: Cells are seeded into 96-well plates and allowed to adhere.
- Treatment: A constant, predetermined concentration of TNF-α is pre-incubated with serial dilutions of either the **Infliximab** reference product or the biosimilar for a specified period.
- Cell Stimulation: The TNF- $\alpha$ /antibody mixtures are then added to the HeLa 8D8 cells.
- Incubation: The plates are incubated to allow for TNF-α-induced GFP expression.
- Data Acquisition: GFP fluorescence is measured using a plate reader.
- Analysis: The percentage of neutralization is calculated relative to controls (cells treated with TNF-α alone and untreated cells). IC50 values (the concentration of antibody required to inhibit 50% of TNF-α activity) are determined from the dose-response curves.

**Comparative Data: TNF-α Neutralization** 



| Biosimilar                     | Reference<br>Product     | Assay Method                               | Key Finding                                                                                               | Reference |
|--------------------------------|--------------------------|--------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| CT-P13<br>(Inflectra)          | Infliximab<br>(Remicade) | Reporter Gene<br>Assay (HeLa<br>8D8 cells) | No difference in the anti-TNF-α effect was observed between CT-P13 and the reference Infliximab in vitro. | [3]       |
| SB2<br>(Flixabi/Renflexis<br>) | Infliximab<br>(Remicade) | Not specified                              | SB2 was developed to have TNF-α binding and neutralization effects equivalent to the reference product.   | [1]       |

### **Fc-Mediated Effector Functions**

Beyond neutralization, the Fc region of **Infliximab** can trigger cell-killing mechanisms, which are believed to contribute to its therapeutic effect, particularly in inflammatory bowel disease.

## **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)**

ADCC is a process where Fcy receptors (FcyR) on the surface of immune effector cells, such as Natural Killer (NK) cells, bind to the Fc region of an antibody that is bound to a target cell. This engagement triggers the release of cytotoxic granules from the effector cell, leading to the lysis of the target cell. For **Infliximab**, the target cells are those expressing transmembrane TNF- $\alpha$ .





Click to download full resolution via product page

Caption: Experimental workflow for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.

## **Complement-Dependent Cytotoxicity (CDC)**

CDC is another effector function where the C1q component of the complement system binds to the Fc region of antibodies clustered on a target cell surface. This initiates the classical complement cascade, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the target cell.





Click to download full resolution via product page

Caption: Mechanism of Complement-Dependent Cytotoxicity (CDC).

### **Experimental Protocols: ADCC and CDC Assays**

A general protocol for ADCC and CDC assays is outlined below:

- Target Cells: A cell line genetically modified to stably express membrane-bound TNF-α (mTNF-α) is used (e.g., HT1080 mTNFalpha+ cells).[4]
- Assay Setup: Target cells are seeded in 96-well plates.
- Antibody Addition: Serial dilutions of the Infliximab reference product or biosimilar are added to the target cells.
- Effector Component Addition:



- For ADCC: Effector cells, such as a human transgenic NK-cell line with stable expression
   of Fcy-receptor IIIA, are added at a specific effector-to-target cell ratio (e.g., 10:1).[4]
- For CDC: A source of human complement, typically human serum, is added to the wells.
- Incubation: The plates are incubated to allow for cell lysis.
- Data Acquisition: Cell lysis is quantified, commonly by measuring the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the supernatant.
- Analysis: The percentage of specific lysis is calculated, and dose-response curves are generated to compare the potencies of the biosimilar and the reference product.

**Comparative Data: ADCC and CDC** 

| <b>Biosimilar</b>        | Reference<br>Product     | Assay Method                        | Key Finding                                                                                      | Reference |
|--------------------------|--------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| SB2                      | Remicade®                | ADCC with<br>healthy donor<br>PBMCs | SB2 and Remicade® showed similar ADCC activity.                                                  | [1]       |
| SB2                      | Remicade®                | CDC assay                           | SB2 and Remicade® exhibited comparable CDC activity.                                             | [1]       |
| Adalimumab<br>Biosimilar | Adalimumab<br>Originator | ADCC and CDC<br>assays              | The assays demonstrated good accuracy and linearity for comparing the biosimilar and originator. | [4]       |

#### Conclusion



The in vitro studies summarized in this guide demonstrate a high degree of functional similarity between **Infliximab** biosimilars (such as CT-P13 and SB2) and the reference product, Remicade®. The comparative data on TNF- $\alpha$  neutralization, ADCC, and CDC activities, derived from robust and specific bioassays, provide strong evidence supporting the biosimilarity of these products at a functional level. These in vitro assessments are a cornerstone of the "totality of the evidence" approach required for the regulatory approval of biosimilars and provide confidence to researchers and clinicians in their therapeutic equivalence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Physicochemical and biological characterization of SB2, a biosimilar of Remicade® (infliximab) PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of the neutralizing capacity, immunogenicity and cross-reactivity of anti-TNF-α biologicals and an Infliximab-biosimilar PMC [pmc.ncbi.nlm.nih.gov]
- 4. Case study: biosimilar anti TNFalpha (Adalimumab) analysis of Fc effector functions PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative In Vitro Efficacy Analysis of Infliximab Biosimilars]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170848#comparing-the-efficacy-of-infliximab-biosimilars-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com